molecular formula C10H8N4 B2452749 2-{imidazo[1,2-a]pyridin-2-yl}-1H-imidazole CAS No. 1955524-29-4

2-{imidazo[1,2-a]pyridin-2-yl}-1H-imidazole

Cat. No.: B2452749
CAS No.: 1955524-29-4
M. Wt: 184.202
InChI Key: MCYSSERTQXPOLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{imidazo[1,2-a]pyridin-2-yl}-1H-imidazole is a heterocyclic compound that features both imidazole and pyridine rings fused together

Chemical Reactions Analysis

Types of Reactions

2-{imidazo[1,2-a]pyridin-2-yl}-1H-imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Metal-free oxidation strategies.

    Reduction: Common reducing agents.

    Substitution: Bromine and iodine for halogenation.

Major Products

    Oxidation: Oxidized derivatives.

    Reduction: Reduced derivatives.

    Substitution: 3-halo derivatives.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{imidazo[1,2-a]pyridin-2-yl}-1H-imidazole stands out due to its unique combination of imidazole and pyridine rings, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications in different scientific fields make it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

2-(1H-imidazol-2-yl)imidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4/c1-2-6-14-7-8(13-9(14)3-1)10-11-4-5-12-10/h1-7H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCYSSERTQXPOLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1)C3=NC=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.